molecular formula C22H20N6O3 B2714311 3-(furan-2-yl)-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-1H-pyrazole-5-carboxamide CAS No. 1239473-85-8

3-(furan-2-yl)-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-1H-pyrazole-5-carboxamide

Cat. No.: B2714311
CAS No.: 1239473-85-8
M. Wt: 416.441
InChI Key: JFIWMXILGRLWEZ-UHFFFAOYSA-N
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Description

3-(furan-2-yl)-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-1H-pyrazole-5-carboxamide is a complex organic compound that features a furan ring, a morpholine-substituted pyridazine ring, and a pyrazole carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(furan-2-yl)-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-yl and morpholin-4-yl pyridazine intermediates. These intermediates are then coupled with a phenyl-substituted pyrazole-5-carboxamide under specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

3-(furan-2-yl)-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium on carbon, and nucleophiles like sodium azide. Reaction conditions typically involve specific temperatures, pressures, and solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of nitro groups can produce amines .

Scientific Research Applications

3-(furan-2-yl)-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-1H-pyrazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(furan-2-yl)-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(furan-2-yl)-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-1H-pyrazole-5-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the furan ring, morpholine-substituted pyridazine, and pyrazole carboxamide moiety allows for unique interactions with molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

5-(furan-2-yl)-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]pyrazolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O3/c29-22(19-14-18(25-26-19)20-5-2-10-31-20)23-16-4-1-3-15(13-16)17-6-7-21(27-24-17)28-8-11-30-12-9-28/h1-7,10,13,18-19,25-26H,8-9,11-12,14H2,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIOGVXLAQDVQNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4CC(NN4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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